molecular formula C11H15NO3 B14445819 N-Benzyl-N,2-dihydroxy-2-methylpropanamide CAS No. 77307-96-1

N-Benzyl-N,2-dihydroxy-2-methylpropanamide

Cat. No.: B14445819
CAS No.: 77307-96-1
M. Wt: 209.24 g/mol
InChI Key: NTNJWLAKCGMCGQ-UHFFFAOYSA-N
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Description

N-Benzyl-N,2-dihydroxy-2-methylpropanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a nitrogen atom, which is further connected to a 2-dihydroxy-2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,2-dihydroxy-2-methylpropanamide typically involves the reaction of benzylamine with a suitable precursor such as 2-methyl-2,3-epoxypropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-N,2-dihydroxy-2-methylpropanamide can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving amides.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require amide functionalities.

Mechanism of Action

The mechanism of action of N-Benzyl-N,2-dihydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    N-Benzyl-N-methylpropanamide: Similar structure but lacks the hydroxyl groups.

    N-Benzyl-2-hydroxypropanamide: Contains only one hydroxyl group.

    N-Benzyl-N,2-dihydroxypropanamide: Similar but without the methyl group.

Uniqueness: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

77307-96-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-benzyl-N,2-dihydroxy-2-methylpropanamide

InChI

InChI=1S/C11H15NO3/c1-11(2,14)10(13)12(15)8-9-6-4-3-5-7-9/h3-7,14-15H,8H2,1-2H3

InChI Key

NTNJWLAKCGMCGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(CC1=CC=CC=C1)O)O

Origin of Product

United States

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